molecular formula C8H12ClN3O2 B13563178 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid

Cat. No.: B13563178
M. Wt: 217.65 g/mol
InChI Key: YDRNTXZNCKFKKO-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid typically involves the reaction of 4-chloro-1H-pyrazole with appropriate amino acid derivatives under controlled conditions. The reaction conditions often include the use of solvents like water and ethyl acetate, and reagents such as sodium chloride and Oxone. The reaction is carried out at room temperature with continuous stirring until the starting materials are fully consumed .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as flash chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Oxone, sodium chloride, and sodium bisulfite. The reactions are typically carried out in solvents like water and ethyl acetate at room temperature .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death. Molecular docking studies have shown that the compound can bind to targets such as Lm-PTR1, justifying its better antileishmanial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid is unique due to its specific structure, which imparts distinct pharmacological properties. Compared to other pyrazole derivatives, it has shown superior activity in certain biological assays, making it a promising candidate for further research and development .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanoic acid

InChI

InChI=1S/C8H12ClN3O2/c1-8(10,7(13)14)2-3-12-5-6(9)4-11-12/h4-5H,2-3,10H2,1H3,(H,13,14)

InChI Key

YDRNTXZNCKFKKO-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=N1)Cl)(C(=O)O)N

Origin of Product

United States

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